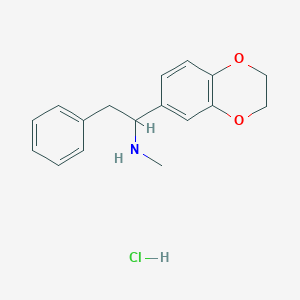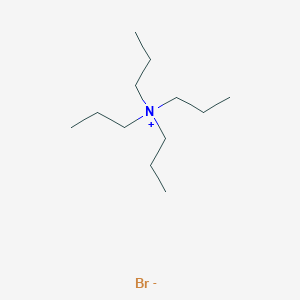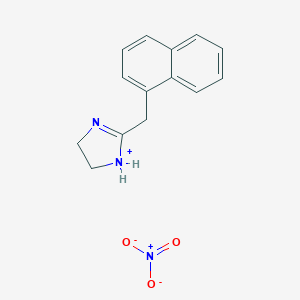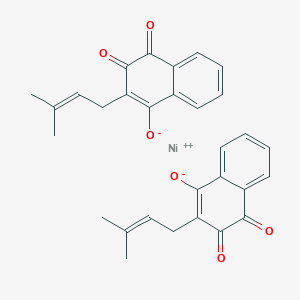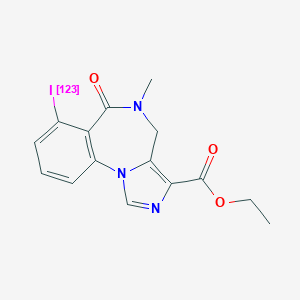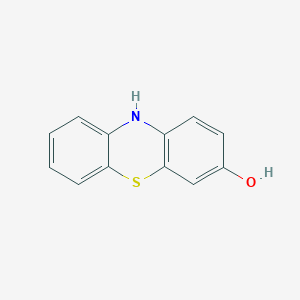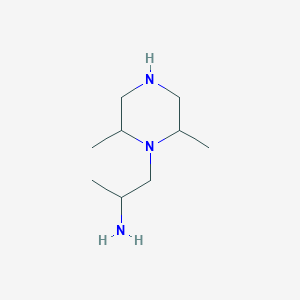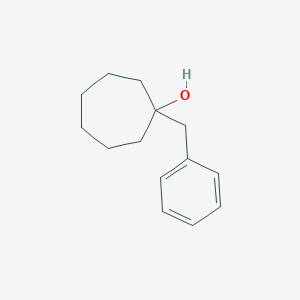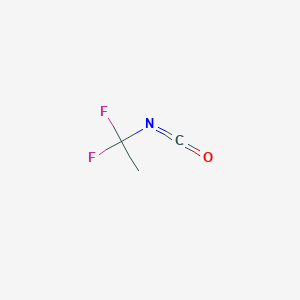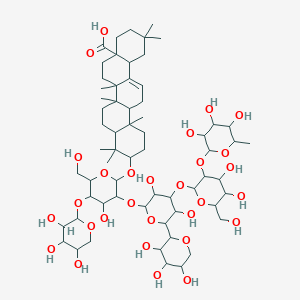
Mimonoside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mimonoside B is a type of natural compound that is found in the leaves of Mimusops elengi, a plant that is commonly found in tropical regions. This compound has been the focus of scientific research due to its potential health benefits and medicinal properties.
Mécanisme D'action
Further studies are needed to fully understand the mechanism of action of Mimonoside B and how it exerts its effects in the body.
4. Formulation: Mimonoside B can be formulated into various forms such as tablets, capsules, and creams for easier consumption and application.
Conclusion:
Mimonoside B is a natural compound that has been the subject of several scientific studies due to its potential health benefits and medicinal properties. The synthesis method of Mimonoside B involves the extraction and purification of the compound from the leaves of Mimusops elengi. Mimonoside B has been found to possess anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. However, more research is needed to fully understand its potential health benefits and medicinal properties.
Effets Biochimiques Et Physiologiques
Mimonoside B has been found to have several biochemical and physiological effects in the body. Some of these effects are as follows:
1. Reduces inflammation: Mimonoside B has been found to reduce inflammation in the body by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
2. Protects against oxidative stress: Mimonoside B is a potent antioxidant that can help protect the body against oxidative stress and free radical damage.
3. Inhibits cancer cell growth: Mimonoside B has been found to inhibit the growth and spread of cancer cells by inducing apoptosis and cell cycle arrest.
4. Regulates blood sugar levels: Mimonoside B has been found to regulate blood sugar levels in the body by increasing insulin sensitivity and reducing insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
Mimonoside B has several advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. Natural compound: Mimonoside B is a natural compound that can be easily extracted from the leaves of Mimusops elengi.
2. Potent effects: Mimonoside B has been found to have potent anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic effects.
3. Low toxicity: Mimonoside B has been found to have low toxicity and is generally considered safe for human consumption.
Limitations:
1. Limited availability: Mimusops elengi is not widely available, and the extraction process can be time-consuming and expensive.
2. Lack of standardization: There is currently no standardized method for the extraction and purification of Mimonoside B, which can lead to variations in the quality and purity of the compound.
3. Limited research: There is limited research on the safety and efficacy of Mimonoside B in humans, and more studies are needed to fully understand its potential health benefits and medicinal properties.
Orientations Futures
There are several future directions for the research on Mimonoside B. Some of these are as follows:
1. Clinical trials: More clinical trials are needed to evaluate the safety and efficacy of Mimonoside B in humans.
2. Standardization: A standardized method for the extraction and purification of Mimonoside B should be established to ensure the quality and purity of the compound.
3.
Méthodes De Synthèse
Mimonoside B can be extracted from the leaves of Mimusops elengi using various methods such as solvent extraction, steam distillation, and Soxhlet extraction. However, the most commonly used method is solvent extraction. In this method, the leaves are first dried and then ground into a fine powder. The powder is then mixed with a suitable solvent such as ethanol or methanol and left to soak for several hours. The mixture is then filtered, and the solvent is evaporated to obtain the crude extract. The crude extract is further purified using various chromatographic techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC) to obtain pure Mimonoside B.
Applications De Recherche Scientifique
Mimonoside B has been the subject of several scientific studies due to its potential health benefits and medicinal properties. Some of the scientific research applications of Mimonoside B are as follows:
1. Anti-inflammatory: Mimonoside B has been found to possess anti-inflammatory properties that can help reduce inflammation in the body.
2. Antioxidant: Mimonoside B is a potent antioxidant that can help protect the body against oxidative stress and free radical damage.
3. Anti-cancer: Mimonoside B has been found to possess anti-cancer properties that can help prevent the growth and spread of cancer cells.
4. Anti-diabetic: Mimonoside B has been found to possess anti-diabetic properties that can help regulate blood sugar levels in the body.
Propriétés
Numéro CAS |
135754-98-2 |
|---|---|
Nom du produit |
Mimonoside B |
Formule moléculaire |
C63H102O29 |
Poids moléculaire |
1323.5 g/mol |
Nom IUPAC |
10-[3-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(3,4,5-trihydroxyoxan-2-yl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C63H102O29/c1-24-34(68)38(72)42(76)53(84-24)91-50-40(74)37(71)29(20-64)85-56(50)89-47-44(78)49(48-39(73)35(69)27(66)22-82-48)90-54(45(47)79)92-51-43(77)46(88-52-41(75)36(70)28(67)23-83-52)30(21-65)86-55(51)87-33-12-13-60(6)31(59(33,4)5)11-14-62(8)32(60)10-9-25-26-19-58(2,3)15-17-63(26,57(80)81)18-16-61(25,62)7/h9,24,26-56,64-79H,10-23H2,1-8H3,(H,80,81) |
Clé InChI |
WXICVNMUAGRJND-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)C1C(C(C(CO1)O)O)O)O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)C1C(C(C(CO1)O)O)O)O)CO)O)O)O)O)O |
Synonymes |
3-O-(((alpha-rhamnopyranosyl-(1-2)-beta-glucopyranosyl-(1-3))-(alpha-arabinopyranosyl-(1-4))-beta-xylopyranosyl-(1-2)-(beta-xylopyranosyl-(1-4))-beta-xylopyranosyl-(1-2))-(beta-xylopyranosyl-(1-4))-beta-glucopyranosyl)oleanolic acid mimonoside B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



